

Application Note: NMR Spectroscopic Characterization of Azocane-2-carboxylic Acid Hydrochloride

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Compound of Interest

Compound Name:	<i>Azocane-2-carboxylic acid hydrochloride</i>
CAS No.:	1803565-99-2
Cat. No.:	B1529020

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Target Audience: Researchers, analytical scientists, and drug development professionals.

Content Focus: Structural elucidation, conformational dynamics, and self-validating NMR protocols for 8-membered cyclic amino acids.

Introduction & Scientific Context

Azocane-2-carboxylic acid hydrochloride (also known as octahydroazocine-2-carboxylic acid hydrochloride) is a non-natural, 8-membered cyclic α -amino acid. As a higher homologue of proline and pipercolic acid, it is increasingly utilized in peptidomimetic design to introduce specific conformational constraints into peptide backbones.

The synthesis and incorporation of α -alkylated azocane-2-carboxylic acids require rigorous analytical validation to confirm both regiochemistry and enantiomeric purity [1]. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation. However, the 8-membered azocane ring presents unique spectroscopic challenges due to its complex conformational energy landscape. This application note details the causality behind these

challenges and provides a self-validating protocol for the complete structural elucidation of the hydrochloride salt.

Conformational Dynamics & Causality in NMR Behavior

To achieve technical accuracy in NMR interpretation, one must understand the physical chemistry of the azocane ring:

- **Transannular (Prelog) Strain & Ring Flipping:** Unlike rigid 5- or 6-membered rings, 8-membered heterocycles suffer from significant transannular strain. At room temperature, the azocane ring rapidly interconverts between multiple low-energy conformations (e.g., boat-chair, crown, and twist-boat).
- **Intermediate Exchange Broadening:** This conformational interconversion often occurs at an intermediate rate relative to the NMR timescale. Consequently, the aliphatic protons (C3 through C7) frequently appear as broad, unresolved multiplets rather than sharp, distinct peaks.
- **The Hydrochloride Effect:** In its free-base form, the secondary amine undergoes rapid nitrogen inversion. However, as a hydrochloride salt, the nitrogen is fully protonated ($-NH_2^+$). This protonation locks the nitrogen lone pair, halting inversion and significantly shifting the adjacent α -proton (C2-H) and ϵ -protons (C8-H 2) downfield due to the strong electron-withdrawing effect of the positive charge.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following methodology is designed as a self-validating system where each step confirms the integrity of the previous one.

Step 1: Sample Preparation

- **Solvent Selection:** Dissolve 15–20 mg of **Azocane-2-carboxylic acid hydrochloride** in 0.6 mL of Deuterium Oxide (D_2O , 99.9% D).
 - **Causality:** The hydrochloride salt is highly ionic and polar. D_2O provides optimal solubility while preventing the exchangeable $-NH_2^+$ and $-COOH$ protons from cluttering the

aliphatic region (they will exchange with deuterium and merge into the HOD peak at ~4.79 ppm).

- Internal Referencing: Add 0.05% w/v TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) to the solution.
 - Causality: TMS is insoluble in water. TSP provides a reliable 0.00 ppm reference that is independent of temperature-induced shifts in the residual solvent peak.

Step 2: Variable Temperature (VT) 1D Acquisition

- Temperature Calibration: Set the probe temperature to 323 K (50 °C).
 - Causality: Elevating the temperature pushes the ring-flipping dynamics from the intermediate exchange regime into the fast exchange regime. This averages the conformer signals, dramatically sharpening the broad aliphatic multiplets into resolvable peaks.
- ¹H NMR (600 MHz): Acquire with a minimum relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the rigid ring protons.
- ¹³C NMR (150 MHz): Acquire with standard proton decoupling (WALTZ-16).

Step 3: 2D Correlation & Self-Validation

- COSY (Correlation Spectroscopy): Trace the continuous 3JHH spin system starting from the distinct C2-H downfield signal, walking through the C3 → C4 → C5 → C6 → C7 → C8 aliphatic chain.
- HSQC (Heteronuclear Single Quantum Coherence): Correlate the sharpened ¹H multiplets to their respective ¹³C signals to resolve overlapping methylene groups.
- HMBC (Heteronuclear Multiple Bond Correlation): Verify the 2JCH and 3JCH couplings.
 - Self-Validation Check: You must observe a strong 2JCH correlation between the C2-H proton (~4.10 ppm) and the Carboxyl C=O carbon (~174.5 ppm). If this correlation is missing, the structural framework is compromised (indicating potential degradation or a rearranged byproduct).

Quantitative Data Presentation

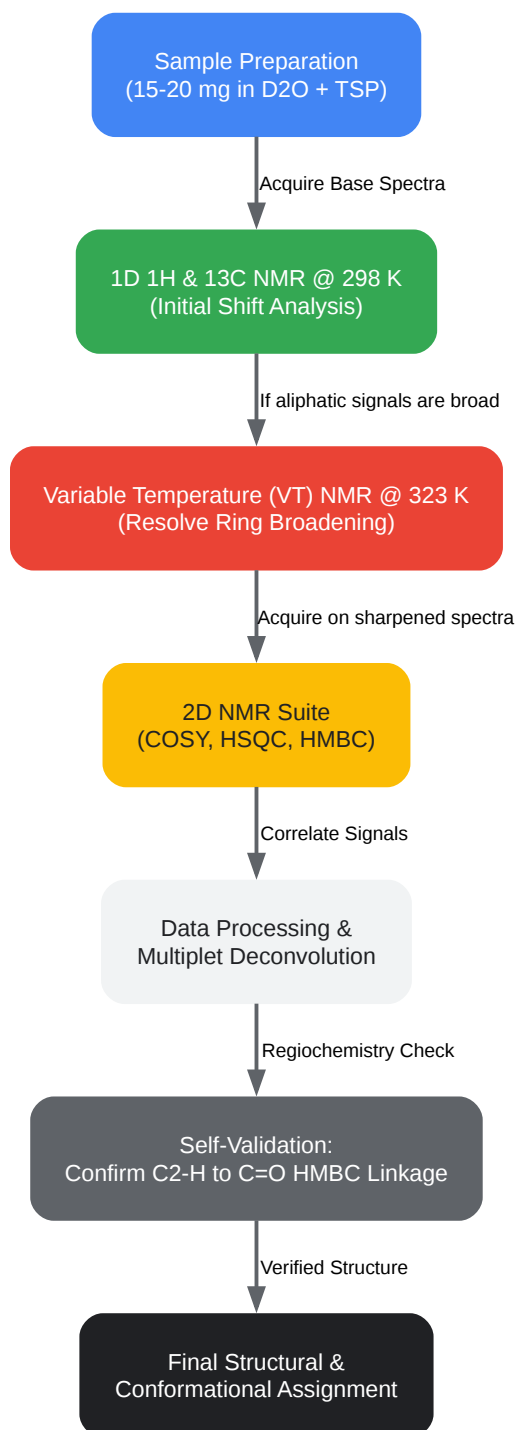
The following table summarizes the expected chemical shifts for **Azocane-2-carboxylic acid hydrochloride** in D2O at 323 K.

Position	¹ H Chemical Shift (ppm)	Multiplicity & Integration	¹³ C Chemical Shift (ppm)	Structural Assignment
C=O	-	-	174.5	Carboxylic Acid Carbonyl
C2	4.05 – 4.15	dd, 1H	61.2	α -CH (adjacent to NH ₂ ⁺ and COOH)
C8	3.20 – 3.35	m, 2H	46.8	ε -CH ₂ (adjacent to NH ₂ ⁺)
C3	2.05 – 2.25	m, 2H	29.4	β -CH ₂
C4, C5	1.65 – 1.90	m, 4H	25.1 – 28.2	Aliphatic ring methylenes
C6, C7	1.45 – 1.65	m, 4H	23.5 – 24.8	Aliphatic ring methylenes

(Note: Exact chemical shifts may vary slightly depending on the exact pH of the D2O solution, which affects the protonation equilibrium of the carboxylate group [2].)

NMR Elucidation Workflow Diagram

The following diagram illustrates the logical progression of the self-validating NMR workflow.



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Caption: Step-by-step self-validating NMR elucidation workflow for **Azocane-2-carboxylic acid hydrochloride**.

References

- Georg, G. U., & Guan, X. (1992). Asymmetric synthesis of α -alkylated α -amino acids: azocane-2-carboxylic acids. *Tetrahedron Letters*, 33(1), 17-20.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 14276, Azocane.
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